3-Methyl-decahydro-quinoline hydrochloride
Overview
Description
3-Methyl-decahydro-quinoline hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring system that is fully hydrogenated, making it a decahydroquinoline, with a methyl group attached to the third carbon atom and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-decahydro-quinoline hydrochloride typically involves the hydrogenation of quinoline derivatives One common method is the catalytic hydrogenation of quinoline over platinum or palladium catalysts under high pressure and temperature conditions
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of quinoline in the presence of a suitable catalyst, followed by purification steps to isolate the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-decahydro-quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
3-Methyl-decahydro-quinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a model compound for studying the biological activity of quinoline derivatives.
Medicine: It has potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-decahydro-quinoline hydrochloride involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the synthesis of nucleic acids and proteins in microorganisms. In antimalarial applications, it inhibits the polymerization of hemozoin, a crucial process for the survival of the malaria parasite. The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without hydrogenation.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.
2-Methyl-decahydro-quinoline: A similar compound with a methyl group at the second carbon atom.
Uniqueness
3-Methyl-decahydro-quinoline hydrochloride is unique due to its fully hydrogenated quinoline ring system and the specific positioning of the methyl group at the third carbon atom. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-6-9-4-2-3-5-10(9)11-7-8;/h8-11H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMMHGNFSPBCQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2NC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159010-32-8 | |
Record name | 3-methyl-decahydroquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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